N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an isoxazole moiety at position 5 and a benzamide group modified with a morpholinosulfonyl substituent at position 2. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in enzyme inhibition and antimicrobial activity.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O6S/c22-14(18-16-20-19-15(26-16)13-5-6-17-27-13)11-1-3-12(4-2-11)28(23,24)21-7-9-25-10-8-21/h1-6H,7-10H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWZXBAGVQKNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cycloaddition of nitrile oxides with alkynes or alkenes.
Synthesis of the 1,3,4-Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Morpholinosulfonyl Group: This can be done by reacting the intermediate with morpholine and a sulfonyl chloride.
Coupling with Benzamide: The final step involves coupling the synthesized intermediate with a benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The isoxazole and oxadiazole rings can be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced at specific sites, such as the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzamide and morpholinosulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves several steps:
- Formation of the Isoxazole Ring : This is achieved through cycloaddition reactions involving nitrile oxides and alkenes or alkynes.
- Synthesis of the 1,3,4-Oxadiazole Ring : This step often involves the reaction of hydrazides with carboxylic acids under dehydrating conditions.
- Attachment of the Morpholinosulfonyl Group : The intermediate formed is reacted with morpholine and a sulfonyl chloride to introduce the morpholinosulfonyl moiety.
- Coupling with Benzamide : The final step involves coupling the synthesized intermediate with a benzamide derivative under appropriate conditions.
The characterization of this compound is typically conducted using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.
Biological Applications
This compound has been investigated for several biological applications:
Antimicrobial Activity
Research indicates that derivatives containing isoxazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial and fungal strains . The mechanism behind this activity may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has been explored for its potential anticancer activities. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation across multiple cancer cell lines. For example, related oxadiazole derivatives have shown significant growth inhibition percentages against various cancer cell lines such as OVCAR-8 and HCT-116 . The anticancer mechanism may involve modulation of apoptotic pathways or inhibition of specific oncogenic signaling pathways.
Anti-inflammatory Effects
This compound has also been investigated for potential anti-inflammatory properties. Compounds in this class have been shown to reduce inflammation in preclinical models by inhibiting pro-inflammatory cytokines and mediators .
Industrial Applications
Beyond biological applications, this compound has industrial relevance:
Material Science
This compound can serve as a building block for synthesizing advanced materials with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as thermal stability or mechanical strength.
Pharmaceutical Development
Due to its promising pharmacological profile, this compound is being explored as a lead structure for developing new therapeutic agents targeting various diseases including cancer and infections .
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
LMM5 and LMM11 (1,3,4-Oxadiazoles)
- Structure :
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Differences :
- Activity: LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition. The target compound’s morpholinosulfonyl group may similarly target sulfhydryl-dependent enzymes but with unconfirmed efficacy .
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
- Structure : Features a 1,3,4-thiadiazole core with phenyl and isoxazole substituents.
- Key Differences: Thiadiazole vs. oxadiazole core alters electron distribution (sulfur vs. Lacks the morpholinosulfonyl group, reducing solubility (mp 160°C vs. unlisted for the target compound) .
- Synthesis :
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Structure : Nearly identical to the target compound but substitutes isoxazole with 3-methoxyphenyl.
- Retains morpholinosulfonyl group, suggesting shared pharmacokinetic profiles .
Physicochemical and Spectroscopic Comparisons
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the synthesis, biological properties, and research findings associated with this compound.
Compound Structure and Synthesis
The compound consists of an isoxazole ring fused to a 1,3,4-oxadiazole moiety, linked to a benzamide structure featuring a morpholinosulfonyl group. This unique combination of functional groups is believed to enhance its biological activity and selectivity against various targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Isoxazole Formation : Synthesized through cyclization reactions involving hydroxylamine and suitable β-ketoesters.
- Oxadiazole Ring Construction : Formed via cyclization of hydrazine derivatives with carboxylic acid derivatives.
- Final Coupling : The oxadiazole derivative is coupled with the morpholinosulfonyl group using acetic anhydride and appropriate catalysts.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole and oxadiazole rings have shown effectiveness against various bacterial strains.
| Compound | Activity Against Gram-negative | Activity Against Gram-positive |
|---|---|---|
| 5a | Excellent | Excellent |
| 5d | Moderate | Good |
| 5f | High | Moderate |
Studies have reported that certain derivatives demonstrate potent activity against Staphylococcus aureus and Escherichia coli, suggesting a promising application in treating bacterial infections .
Antitumor Activity
In vitro studies have evaluated the antitumor potential of related compounds on various human cancer cell lines. The following table summarizes key findings:
| Compound | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| 5 | A549 | 2.12 ± 0.21 | High |
| 6 | HCC827 | 5.13 ± 0.97 | Moderate |
| 8 | NCI-H358 | 6.75 ± 0.19 | High |
These compounds were tested using both two-dimensional (2D) and three-dimensional (3D) cell culture methods to assess their cytotoxicity and ability to inhibit cell proliferation .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. The isoxazole and oxadiazole rings may inhibit enzymes involved in critical pathways such as inflammation and cell division. This interaction could lead to reduced tumor growth and enhanced antimicrobial effects .
Case Studies
Recent studies have focused on optimizing the chemical structure of related compounds to improve their selectivity and reduce cytotoxicity towards normal cells. For example, modifications to the morpholinosulfonyl group have been explored to enhance the overall therapeutic index while maintaining efficacy against cancer cells .
Q & A
Q. What are the key synthetic pathways for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide?
The synthesis typically involves three stages:
- Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydration of hydrazide intermediates using reagents like POCl₃ or PCl₅ under reflux .
- Sulfonation : Introduction of the morpholinosulfonyl group via reaction with morpholine and sulfur trioxide derivatives in DMF or DMSO at 60–80°C .
- Coupling : Linking the isoxazole moiety using Suzuki-Miyaura cross-coupling or nucleophilic substitution, optimized with Pd catalysts or base-mediated conditions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .
Q. What structural features contribute to its biological activity?
The compound’s activity arises from:
- Oxadiazole core : Enhances electron-deficient character, promoting interactions with enzymatic active sites .
- Isoxazolyl group : Provides rigidity and π-π stacking potential with hydrophobic protein pockets .
- Morpholinosulfonyl moiety : Improves solubility and modulates pharmacokinetics via hydrogen bonding with polar residues . These features are validated by NMR and X-ray crystallography .
Q. Which analytical methods are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : Confirms regiochemistry of oxadiazole and isoxazole rings (e.g., δ 8.2–8.5 ppm for oxadiazole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₆N₄O₅S: 413.09) .
- HPLC-PDA : Assesses purity (>95% by reverse-phase C18 columns, acetonitrile/water gradient) .
Q. What biological targets are associated with this compound?
Preliminary studies suggest:
- Antimicrobial activity : Inhibits bacterial dihydrofolate reductase (DHFR) with IC₅₀ ~2.5 µM against S. aureus .
- Enzyme inhibition : Targets tyrosine kinases (e.g., EGFR) via competitive binding to the ATP pocket, supported by molecular docking .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Key strategies include:
- Solvent selection : Use DMSO for sulfonation (higher polarity increases reaction rate) and acetonitrile for coupling (reduces side reactions) .
- Catalyst screening : Pd(PPh₃)₄ in Suzuki-Miyaura coupling improves cross-coupling efficiency (yield ↑15% vs. PdCl₂) .
- Temperature control : Maintaining 60°C during oxadiazole formation minimizes decomposition .
Q. What structure-activity relationship (SAR) insights guide derivative design?
Systematic modifications reveal:
- Isoxazole substitution : Electron-withdrawing groups (e.g., -NO₂) at position 5 enhance kinase inhibition (IC₅₀ ↓40%) but reduce solubility .
- Morpholine replacement : Piperazine analogs show improved blood-brain barrier penetration (logP ↓0.5) but lower thermal stability .
- Oxadiazole bioisosteres : Replacing 1,3,4-oxadiazole with 1,2,4-triazole retains activity but alters metabolic stability .
Q. How to resolve contradictions between solubility and bioactivity data?
Conflicting data (e.g., high solubility vs. low cellular uptake) can be addressed by:
- Physicochemical profiling : Measure logD (octanol-water) at pH 7.4 to assess membrane permeability .
- Salt formation : Hydrochloride salts improve aqueous solubility (↑3-fold) without compromising MIC values .
- Prodrug strategies : Esterification of the sulfonyl group enhances intestinal absorption in rodent models .
Q. What computational tools predict binding modes and off-target effects?
- Molecular docking (AutoDock Vina) : Simulates interactions with EGFR (binding energy < -9 kcal/mol) .
- Pharmacophore modeling (LigandScout) : Identifies critical H-bond donors (morpholine O) and acceptors (oxadiazole N) .
- ADMET prediction (SwissADME) : Flags potential hepatotoxicity via cytochrome P450 3A4 inhibition .
Q. What methodologies assess metabolic stability in vitro?
- Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS (t₁/₂ < 30 min indicates rapid metabolism) .
- CYP450 inhibition screening : Fluorescent-based assays using recombinant enzymes (e.g., CYP2D6) .
Q. How to evaluate synergistic effects with existing therapeutics?
- Checkerboard assay : Combine with β-lactams (e.g., ampicillin) against MRSA; calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomic profiling : RNA-seq identifies upregulated pathways (e.g., cell wall biosynthesis) during co-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
